molecular formula C7H16Cl2N2 B6181863 N1-cyclopropylcyclobutane-1,3-diamine dihydrochloride CAS No. 2613381-93-2

N1-cyclopropylcyclobutane-1,3-diamine dihydrochloride

Cat. No.: B6181863
CAS No.: 2613381-93-2
M. Wt: 199.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-cyclopropylcyclobutane-1,3-diamine dihydrochloride” is a diamine compound with cyclopropyl and cyclobutane groups. Diamines are organic compounds that contain two amino groups. Cyclopropyl and cyclobutane are types of cycloalkanes, which are types of hydrocarbons where the carbon atoms are arranged in a ring .


Molecular Structure Analysis

The molecular structure would likely involve a cyclobutane ring with a cyclopropyl group and two amine groups attached. The exact structure would depend on the specific locations of these attachments .


Chemical Reactions Analysis

As a diamine, this compound could potentially participate in reactions typical of amines, such as acid-base reactions, alkylation, and condensation with carbonyls. The cyclopropyl and cyclobutane groups could potentially undergo reactions typical of cycloalkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a diamine, it would likely be a polar compound and could potentially form hydrogen bonds. The cycloalkane groups could contribute to hydrophobic properties .

Mechanism of Action

Without specific information about the use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The potential uses and future directions for this compound would depend on its specific properties and activities. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N1-cyclopropylcyclobutane-1,3-diamine dihydrochloride involves the reaction of cyclopropylcyclobutanone with hydrazine hydrate to form N1-cyclopropylcyclobutan-1-one hydrazone, which is then reduced with sodium borohydride to form N1-cyclopropylcyclobutan-1-amine. This amine is then reacted with 1,3-dibromopropane to form N1-cyclopropylcyclobutane-1,3-diamine, which is finally converted to its dihydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Cyclopropylcyclobutanone", "Hydrazine hydrate", "Sodium borohydride", "1,3-dibromopropane", "Hydrochloric acid" ], "Reaction": [ "Cyclopropylcyclobutanone is reacted with hydrazine hydrate in ethanol to form N1-cyclopropylcyclobutan-1-one hydrazone.", "N1-cyclopropylcyclobutan-1-one hydrazone is reduced with sodium borohydride in ethanol to form N1-cyclopropylcyclobutan-1-amine.", "N1-cyclopropylcyclobutan-1-amine is reacted with 1,3-dibromopropane in ethanol to form N1-cyclopropylcyclobutane-1,3-diamine.", "N1-cyclopropylcyclobutane-1,3-diamine is reacted with hydrochloric acid to form N1-cyclopropylcyclobutane-1,3-diamine dihydrochloride." ] }

2613381-93-2

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.1

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.